Disodium octaborate tetrahydrate

Overview

Description

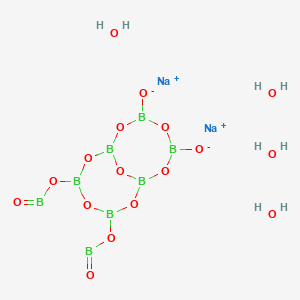

Disodium octaborate tetrahydrate is a borate of sodium, a chemical compound composed of sodium, boron, and oxygen. It is represented by the chemical formula Na₂B₈O₁₃·4H₂O. This compound appears as a white, odorless powder and is highly soluble in water. It is commonly used as an insecticide, fungicide, algicide, fire retardant, and as a boron micronutrient additive in fertilizers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium octaborate tetrahydrate can be synthesized through various methods. One common method involves the reaction of boric acid with borax pentahydrate. The process includes mixing boric acid and borax pentahydrate in specific proportions, adding water, and heating the mixture to dissolve the reactants. The solution is then subjected to a heat-preserved reaction, followed by solid-water separation to obtain solid particles. These particles are further processed to achieve the desired particle size .

Industrial Production Methods: Industrial production of this compound often involves spray-drying mixtures of boric acid and borax. This method is advantageous due to the compound’s high solubility in water, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Disodium octaborate tetrahydrate undergoes several types of chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, where it may act as an oxidizing or reducing agent.

Substitution Reactions: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, in oxidation reactions, strong oxidizing agents may be used, while substitution reactions may involve various nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield boron oxides, while substitution reactions can produce various borate derivatives .

Scientific Research Applications

Disodium octaborate tetrahydrate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other borate compounds.

Biology: The compound is utilized in biological studies for its insecticidal and fungicidal properties.

Industry: this compound is widely used in the wood preservation industry to protect wood from decay and insect damage.

Mechanism of Action

The mechanism of action of disodium octaborate tetrahydrate varies depending on its application. In insecticidal applications, the compound disrupts the enzyme and digestive systems of insects, preventing them from digesting food and ultimately causing death by starvation. This “stop-feed” mode of action makes it highly effective against wood-decaying insects like termites and carpenter ants .

Comparison with Similar Compounds

Disodium octaborate tetrahydrate is unique compared to other borate compounds due to its high solubility in water and its effectiveness as an insecticide and fungicide. Similar compounds include:

Borax (Sodium tetraborate decahydrate): Less soluble in water compared to this compound.

Boric Acid: Commonly used in combination with borax for various applications.

Sodium Metaborate: Another borate compound with different solubility and reactivity properties.

This compound stands out due to its versatility and effectiveness in multiple applications, making it a valuable compound in various fields.

Biological Activity

Disodium octaborate tetrahydrate (DOT) is a boron compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture, medicine, and pest control. This article explores the biological activity of DOT, focusing on its antibacterial properties, effects on pest populations, and potential applications in various sectors.

This compound is a white, odorless crystalline solid with the formula . It is soluble in water and forms viscous solutions that can penetrate various substrates. The compound acts primarily as an insecticide, fungicide, and wood preservative. Its mechanism of action involves disrupting the enzyme and digestive systems of insects, leading to antifeeding behavior and eventual mortality .

Antibacterial Activity

Recent studies highlight the antibacterial effects of DOT against various bacterial strains. A significant study assessed its efficacy against clinical strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Brucella melitensis. The minimum inhibitory concentrations (MIC) were determined using microdilution methods. Notably, DOT exhibited an MIC of 0.644 mg/ml against Pseudomonas aeruginosa, indicating its potential as an antibacterial agent .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| Pseudomonas aeruginosa | 0.644 |

| Staphylococcus aureus | >1.000 |

| Brucella melitensis | 0.500 |

| Aeromonas hydrophila | 0.385 |

This table summarizes the antibacterial activity of DOT against selected strains, showcasing its effectiveness particularly against Pseudomonas aeruginosa.

Effects on Pest Populations

DOT has been extensively studied for its impact on pest control, especially in reducing populations of dust mites and wood-destroying insects. A controlled study demonstrated that applying DOT to carpets significantly reduced populations of Dermatophagoides farinae and Dermatophagoides pteronyssinus by over 98% compared to untreated controls . This suggests DOT's utility in managing indoor allergens and pests.

Case Study: Dust Mite Reduction

- Study Design : Application of DOT at a rate of 509 ml per 8.15 liters of water on carpets.

- Results :

- Reduction in dust mite populations by >98% after 8 weeks.

- More effective against D. pteronyssinus than D. farinae.

Agricultural Applications

In agricultural settings, DOT has been shown to inhibit pests affecting crops like tomatoes and pistachios without harming the plants themselves. Its application as a foliar spray or soil treatment provides an environmentally friendly alternative to traditional pesticides .

Table 2: Agricultural Efficacy of this compound

| Crop Type | Pest Target | Application Method | Observed Effect |

|---|---|---|---|

| Tomato | Various insect pests | Foliar spray | Significant reduction |

| Pistachio | Insect pests | Soil treatment | No detrimental effects |

Safety and Toxicity Profile

Despite its efficacy, safety assessments are crucial for any compound used in human environments. DOT has low acute oral toxicity with LD50 values reported at 5.3 g/kg for guinea pigs and 2 g/kg for rats . However, it is classified under reproductive toxicity category 1B by the EU due to potential risks to fertility and unborn children .

Properties

IUPAC Name |

disodium;(9,11-dioxido-5-oxoboranyloxy-2,4,6,8,10,12,13-heptaoxa-1,3,5,7,9,11-hexaborabicyclo[5.5.1]tridecan-3-yl)oxy-oxoborane;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B8O13.2Na.4H2O/c9-1-13-5-18-6(14-2-10)20-8-17-4(12)15-3(11)16-7(19-5)21-8;;;;;;/h;;;4*1H2/q-2;2*+1;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMZIKMKSGCBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)OB1OB2OB(OB(OB(O2)OB(O1)OB=O)[O-])[O-].O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B8H8Na2O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12008-41-2 (Parent) | |

| Record name | Boron sodium oxide tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012280034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1034391 | |

| Record name | Disodium octaborate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Reference #1] White odorless powder; [U.S. Borax MSDS] | |

| Record name | Boron sodium oxide, tetrahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12280-03-4 | |

| Record name | Boron sodium oxide tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012280034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium octaborate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron sodium oxide (B8Na2O13), tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.